![molecular formula C18H17ClN4O2S B2454440 4-amino-3-((2-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one CAS No. 886966-60-5](/img/structure/B2454440.png)
4-amino-3-((2-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one
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Description
4-amino-3-((2-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one, also known as CTM, is a novel compound with potential applications in scientific research.
Scientific Research Applications
Synthesis and Biological Activities
- The compound and its derivatives are synthesized through various chemical reactions, including the reaction of ester ethoxycarbonylhydrazones with primary amines and subsequent modifications to obtain Schiff base and Mannich base derivatives. These compounds have been screened for antimicrobial activities, demonstrating good or moderate activities against test microorganisms (Bektaş et al., 2007).
Conformational and Docking Studies
- Detailed conformational analysis and density functional theory (DFT) investigations have been conducted on triazole derivatives, including halogenated substitutions. These studies provide insights into the structural aspects, spectroscopic behavior, and potential inhibitory activity against tuberculosis, suggesting possibilities for new anti-TB drugs (Kumar et al., 2021).
Molecular and Electronic Analysis
- Research on the molecular, electronic, and nonlinear optical properties of heterocyclic 3-substituted triazolones has been performed using DFT calculations. This includes studying the electronic properties, absorption spectra, and vibrational frequencies, providing a foundation for understanding the optical and electronic behavior of these compounds (Beytur & Avinca, 2021).
Anticancer Evaluation
- Some newly synthesized 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been evaluated for their anticancer activity against a panel of 60 cell lines derived from various cancer types. Four compounds demonstrated promising anticancer activity, highlighting the potential of these derivatives in cancer treatment (Bekircan et al., 2008).
Enzyme Inhibition Studies
- Studies have also been conducted on the synthesis of novel heterocyclic compounds derived from this triazole and their potential inhibitory effects on enzymes like lipase and α-glucosidase. These compounds show significant inhibitory activities, suggesting their potential as therapeutic agents for treating diseases associated with these enzymes (Bekircan, Ülker, & Menteşe, 2015).
properties
IUPAC Name |
4-amino-3-[(2-chlorophenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-25-14-8-6-12(7-9-14)10-16-17(24)23(20)18(22-21-16)26-11-13-4-2-3-5-15(13)19/h2-9H,10-11,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHVSVHCFDGCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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